2,4-Dibromo-6-(chloromethyl)pyridine

Description

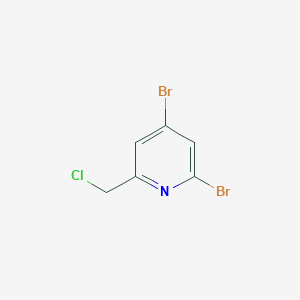

2,4-Dibromo-6-(chloromethyl)pyridine (C₆H₃Br₂ClN, molecular weight: 310.36 g/mol) is a halogenated pyridine derivative characterized by bromine substituents at the 2- and 4-positions and a chloromethyl (-CH₂Cl) group at the 6-position. The chloromethyl group enables nucleophilic substitution reactions, while bromine atoms enhance electrophilic deactivation and influence π-electron density on the pyridine ring .

Properties

Molecular Formula |

C6H4Br2ClN |

|---|---|

Molecular Weight |

285.36 g/mol |

IUPAC Name |

2,4-dibromo-6-(chloromethyl)pyridine |

InChI |

InChI=1S/C6H4Br2ClN/c7-4-1-5(3-9)10-6(8)2-4/h1-2H,3H2 |

InChI Key |

XTYMWVWWJWXQRS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1CCl)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-(chloromethyl)pyridine typically involves the bromination and chloromethylation of pyridine derivatives. One common method includes the bromination of 2,6-dibromopyridine followed by chloromethylation. The reaction conditions often involve the use of bromine and chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-(chloromethyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,4-Dibromo-6-(chloromethyl)pyridine has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.

Material Science: It is used in the development of new materials with specific electronic or optical properties.

Biological Research: The compound can be used to study the effects of halogenated pyridines on biological systems.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-(chloromethyl)pyridine involves its interaction with various molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of new compounds with different biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Pyridines

a. 5-Bromo-2-chloropyrimidin-4-amine (C₄H₃BrClN₃)

- Structure : Pyrimidine ring with Br (5-position), Cl (2-position), and NH₂ (4-position).

- Properties: Melting point: 187–188°C; synthesized via stannous chloride reduction .

- Comparison : Unlike 2,4-Dibromo-6-(chloromethyl)pyridine, this compound lacks a reactive chloromethyl group, limiting its utility in alkylation reactions. However, both exhibit planar aromatic rings and hydrogen-bonding networks in crystal structures .

b. 2,6-Bis(chloromethyl)pyridine

- Structure : Pyridine with -CH₂Cl groups at 2- and 6-positions.

- Reactivity : Used in palladocycle synthesis via base-catalyzed nucleophilic substitution .

- Comparison : The absence of bromine substituents in 2,6-bis(chloromethyl)pyridine reduces steric hindrance and electronic deactivation, facilitating cyclometallation. In contrast, this compound’s bromine atoms may hinder such reactions but enhance stability .

Functionalized Pyridines with Mixed Halogens

a. (E)-2,4-Dibromo-6-(((2-hydroxy-5-nitrophenyl)imino)methyl)phenol (C₁₃H₈Br₂N₂O₃)

b. 4-(Chloromethyl)-2-(4-chlorophenyl)thiazole

- Structure : Thiazole ring with -CH₂Cl and 4-chlorophenyl groups.

- Synthesis : Derived from 4-chlorobenzothioamide and 1,3-dichloroacetone .

- Comparison : The thiazole core confers different electronic properties compared to pyridine. However, both compounds’ chloromethyl groups enable analogous alkylation pathways in heterocyclic derivatization .

Physicochemical and Spectral Data Comparison

Research Implications

This compound’s dual halogenation and reactive -CH₂Cl group position it as a versatile intermediate for:

- Pharmaceuticals: Potential ligand for anticancer metal complexes (cf. ).

- Materials Science : Building block for supramolecular networks via halogen bonding (cf. pyrimidine derivatives ).

Further studies should explore its catalytic applications and compare bioactivity with structurally related thieno[2,3-b]pyridines .

Biological Activity

2,4-Dibromo-6-(chloromethyl)pyridine is a halogenated pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure which influences its interaction with various biological targets. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and pharmacology.

The biological activity of this compound can be attributed to several mechanisms:

- Interference with Cellular Processes : The halogen atoms may participate in halogen bonding interactions, enhancing the compound's binding affinity to target proteins and enzymes.

- Formation of Reactive Intermediates : The chloromethyl group can undergo biotransformation, leading to the formation of reactive intermediates that interact with cellular components, potentially causing cytotoxic effects.

Antitumor Activity

Research has indicated that similar compounds exhibit significant antitumor properties. For instance, derivatives of pyridine with halogen substitutions have shown promising results in inhibiting topoisomerase enzymes, which are crucial for DNA replication and repair. A study demonstrated that certain pyridine derivatives possess strong antiproliferative activity against various human cancer cell lines, suggesting that this compound may also exhibit similar properties .

Cytotoxicity Studies

In vitro studies have been conducted to assess the cytotoxic effects of halogenated pyridines. Compounds structurally related to this compound have shown varying degrees of cytotoxicity against cancer cell lines such as HCT15 and K562. These studies often involve measuring the half-maximal inhibitory concentration (IC50) to evaluate potency .

Study on Topoisomerase Inhibition

A relevant case study focused on the synthesis and evaluation of various pyridine derivatives for their topoisomerase inhibitory activity. The results indicated a positive correlation between the structural modifications (such as halogen substitution) and enhanced cytotoxicity against cancer cells. Notably, compounds with specific substitutions demonstrated stronger inhibitory effects compared to established chemotherapeutic agents like etoposide .

Data Tables

| Compound Name | IC50 (µM) | Cytotoxicity (CC50 µM) | Target Enzyme |

|---|---|---|---|

| This compound | TBD | TBD | Topoisomerase II |

| Etoposide | 1.5 | 25 | Topoisomerase II |

| Other Pyridine Derivative | TBD | TBD | Various |

Note: TBD indicates values that require further experimental confirmation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.